

Technical Support Center: (R)-MPH-220 Stability in Solution

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Compound of Interest		
Compound Name:	(R)-MPH-220	
Cat. No.:	B15603137	Get Quote

Disclaimer: The term "(R)-MPH-220" does not correspond to a standard nomenclature in publicly available scientific literature. This document assumes that the query refers to the longterm stability of the R-enantiomer of methylphenidate (MPH), specifically the pharmacologically active d-threo-methylphenidate, also known as dexmethylphenidate. The information provided is based on studies of methylphenidate and its enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the long-term stability of methylphenidate in solution?

A1: The long-term stability of methylphenidate in solution is primarily influenced by pH, temperature, and exposure to light. Hydrolysis is a key degradation pathway, particularly in alkaline conditions.

Q2: What is the main degradation product of methylphenidate in solution?

A2: The primary degradation product of methylphenidate through hydrolysis is ritalinic acid, which is pharmacologically inactive.[1] This conversion involves the cleavage of the methyl ester group.

Q3: What are the recommended storage conditions for methylphenidate solutions to ensure long-term stability?



A3: For long-term stability, methylphenidate solutions should be stored at refrigerated (2-8°C) or frozen (-20°C) temperatures.[2][3] Solutions should also be protected from light by using amber-colored vials or other light-blocking containers.[4]

Q4: Is there a significant difference in the stability of the d- and l-enantiomers of methylphenidate in solution?

A4: While the d-threo-enantiomer (dexmethylphenidate) is the more pharmacologically potent isomer, studies on the stability of racemic methylphenidate in blood suggest that both d- and l-enantiomers degrade at similar rates under identical conditions.[5] Therefore, for chemical stability in solution, it is reasonable to assume they behave similarly.

Q5: What analytical methods are recommended for assessing the stability of methylphenidate solutions?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended method for quantifying methylphenidate and its degradation products.[2] Chiral separation methods, such as chiral HPLC or supercritical fluid chromatography (SFC), can be employed to resolve and quantify individual enantiomers. [6][7][8]

Troubleshooting Guide

Q: I am observing rapid degradation of my methylphenidate solution. What could be the cause?

A: Unexpectedly rapid degradation is often due to improper storage conditions.

- Check the pH of your solution: Methylphenidate is more susceptible to hydrolysis in alkaline (basic) conditions. Ensure the pH of your solvent system is neutral or slightly acidic.
- Verify storage temperature: Storage at room temperature or elevated temperatures will accelerate degradation. Ensure solutions are consistently stored at refrigerated (2-8°C) or frozen (-20°C) temperatures.
- Protect from light: Exposure to UV light can contribute to degradation. Use amber vials or store solutions in the dark.



Q: My stability results are inconsistent between samples. What should I investigate?

A: Inconsistent results can arise from several factors during sample preparation and analysis.

- Ensure accurate pH measurement and buffering: Small variations in pH between samples
 can lead to different degradation rates. Use a calibrated pH meter and appropriate buffering
 agents.
- Standardize sample handling procedures: Ensure all samples are handled identically in terms of light and temperature exposure during preparation and analysis.
- Check for solvent evaporation: If not properly sealed, solvent evaporation can concentrate
 the sample, leading to inaccurate readings. Use tightly sealed containers.
- Validate your analytical method: Ensure your HPLC or other analytical method is properly validated for linearity, accuracy, and precision.

Quantitative Stability Data

The following tables summarize the stability of methylphenidate solutions under various conditions as reported in the literature.

Table 1: Stability of 5 mg/mL Methylphenidate HCl Intravenous Solution in Amber Glass Vials[2]

Storage Temperature	Time Point	% Initial Concentration Retained
2-8°C	32 days	>95%
61 days	>95%	
95 days	>95%	_
186 days	>95%	_
365 days	96.76 – 102.04%	_

Table 2: Stability of Methylphenidate and its Metabolites in Blood[5]



Storage Temperature	Time Point	Analyte	% Change from Initial Concentration
25°C (Room Temp)	24 hours	d-MPH	-18.1%
I-MPH	-20.6%		
Ritalinic Acid	+53%	_	
4°C (Refrigerated)	1 week	All analytes	±17%
-20°C (Frozen)	5 months	All analytes	Stable
35°C (Elevated)	24 hours	d-MPH	-64.1%
I-MPH	-68.7%		
Ritalinic Acid	+244%	_	

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Methylphenidate

This protocol is a generalized example based on methods described in the literature.[4][9]

- Chromatographic System:
 - HPLC system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.7 μm particle size).
 - Mobile Phase: A mixture of methanol, acetonitrile, and a buffer solution (e.g., 50:20:30 v/v/v) with the pH adjusted to 4.0 with acetic acid.
 - Flow Rate: 1.5 mL/min.
 - o Detection Wavelength: 210 nm.
 - Column Temperature: Ambient.



• Standard Solution Preparation:

- Prepare a stock solution of methylphenidate hydrochloride in the mobile phase at a concentration of 1000 μg/mL.
- Prepare working standard solutions by diluting the stock solution to the desired concentration range for the calibration curve (e.g., 500-1500 μg/mL).
- Sample Preparation for Stability Study:
 - Prepare the methylphenidate solution in the desired solvent and container for the stability study.
 - At each time point, withdraw an aliquot of the sample solution.
 - Dilute the aliquot with the mobile phase to a concentration within the calibration curve range.
- Forced Degradation Studies (Method Validation):
 - To ensure the method is stability-indicating, perform forced degradation studies.
 - Acid Degradation: Treat the standard solution with an acid (e.g., 1N HCl) and heat.
 - Base Degradation: Treat the standard solution with a base (e.g., 1N NaOH) at room temperature.
 - Oxidative Degradation: Treat the standard solution with an oxidizing agent (e.g., 3% H₂O₂).
 - Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C).
 - Photolytic Degradation: Expose the solution to UV light.
 - Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent methylphenidate peak.
- Analysis:



- Inject equal volumes of the standard and sample solutions into the chromatograph.
- Record the peak areas and calculate the concentration of methylphenidate in the samples using the calibration curve.
- The percentage of the initial concentration remaining at each time point is then calculated.

Visualizations

Degradation Pathway of Methylphenidate Water (Hydrolysis) Methylphenidate Carboxylesterase 1 (in vivo)

Alkaline/Acidic Conditions (in vitro)

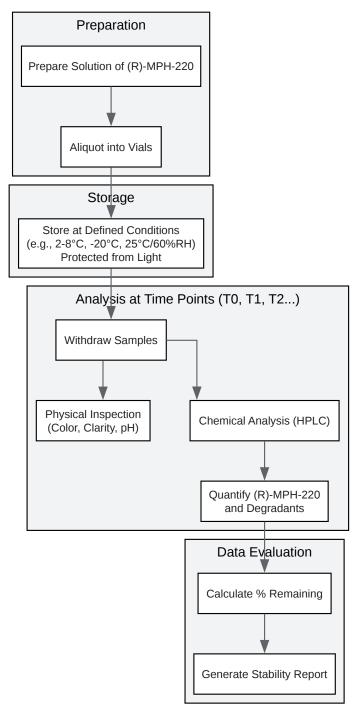
Ritalinic Acid (inactive)

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Caption: Degradation of methylphenidate to ritalinic acid.



Experimental Workflow for Long-Term Stability Study



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Caption: Workflow for a long-term stability study.



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